molecular formula C10H11NO3 B1315930 Isopropyl 3-formylpicolinate CAS No. 118892-78-7

Isopropyl 3-formylpicolinate

Cat. No. B1315930
M. Wt: 193.2 g/mol
InChI Key: QHKCUMSPCMDJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 3-formylpicolinate is a chemical compound with the molecular formula C10H11NO3 . It is also known as 3-Formyl-pyridine-2-carboxylic acid isopropyl ester .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

  • Isoindolinone Formation : Isopropyl carbamates derived from benzylamines can be transformed into isoindolinones via Bischler-Napieralski-type cyclization, highlighting a method for constructing valuable heterocyclic compounds (Satoshi Adachi et al., 2014).
  • Ozonolysis Applications : Efficient access to 3-formyl-2-methoxycarbonylpyridine and isopropyl 3-formylpyridine-2-carboxylate through ozonolysis of alkoxyquinolines showcases their role as intermediates in synthesizing complex molecules like antihistamine precursors (Mathias C. Eichler & D. H. Grayson, 2014).

Material Science and Polymer Chemistry

  • Thermo-responsive Polymers : Modification of polyoxazolines with isopropyl groups leads to thermo-responsive polymers, demonstrating the material's potential in creating temperature-sensitive applications (C. Diehl & H. Schlaad, 2009).
  • Electrochemical Studies : The electrochemical reduction of ethylpicolinate derivatives, including isomer studies, provides insight into the electrochemical behavior of similar compounds, which could influence the development of new electrochemical sensors or reactors (A. M. Romulus & A. Savall, 2000).

Analytical Chemistry

  • Chromatography and Separation : The separation and determination of cytosine derivatives using specific stationary phases indicate the utility of isopropyl-containing compounds in enhancing chromatographic techniques (M. Kluska et al., 2014).
  • Electrochemical Sensing : A study on gold nanoparticles stabilized by a silsesquioxane polymer showcases the potential for using modified isopropyl compounds in the development of sensors for detecting environmental pollutants (P. S. D. Silva et al., 2014).

Safety And Hazards

Based on the Safety Data Sheet, Isopropyl 3-formylpicolinate may cause eye irritation and may be harmful if swallowed or in contact with skin . It’s recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

propan-2-yl 3-formylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(2)14-10(13)9-8(6-12)4-3-5-11-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKCUMSPCMDJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 3-formylpicolinate

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